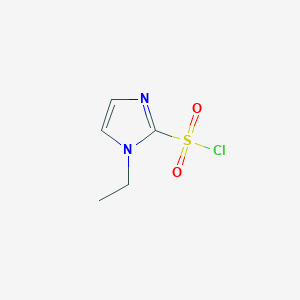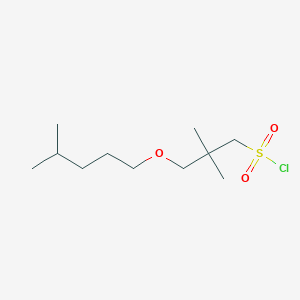![molecular formula C10H17BClNO2 B13562305 {4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride](/img/structure/B13562305.png)
{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is known for its unique chemical properties, making it valuable in organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride typically involves the reaction of 4-bromo-N,N-dimethylaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the boronic acid group to an alcohol or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or tosylates are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, alcohols, alkanes, and substituted aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, {4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride is used as a building block in organic synthesis. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex molecules .
Biology
In biological research, this compound is used to develop fluorescent probes and sensors. Its ability to form reversible covalent bonds with diols makes it useful in detecting sugars and other biomolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its boronic acid moiety can inhibit proteases and other enzymes, making it a promising lead compound for developing new therapeutics.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and nanomaterials. Its unique chemical properties enhance the performance and functionality of these materials.
作用機序
The mechanism of action of {4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride involves its ability to form covalent bonds with target molecules. The boronic acid group interacts with diols and other nucleophiles, forming stable complexes. This interaction can inhibit enzyme activity or alter the properties of the target molecule, leading to various biological and chemical effects .
類似化合物との比較
Similar Compounds
- 4-(Dimethylamino)phenylboronic acid
- 4-(Dimethylamino)benzeneboronic acid
- 4-N,N-Dimethylaminobenzeneboronic acid
Uniqueness
{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride is unique due to its specific structure, which includes a dimethylaminoethyl group. This structural feature enhances its reactivity and binding affinity compared to other similar compounds. Additionally, its hydrochloride salt form improves its solubility and stability, making it more suitable for various applications .
特性
分子式 |
C10H17BClNO2 |
|---|---|
分子量 |
229.51 g/mol |
IUPAC名 |
[4-[2-(dimethylamino)ethyl]phenyl]boronic acid;hydrochloride |
InChI |
InChI=1S/C10H16BNO2.ClH/c1-12(2)8-7-9-3-5-10(6-4-9)11(13)14;/h3-6,13-14H,7-8H2,1-2H3;1H |
InChIキー |
UFYTXKMDSARFGJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)CCN(C)C)(O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


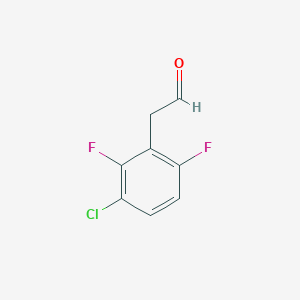

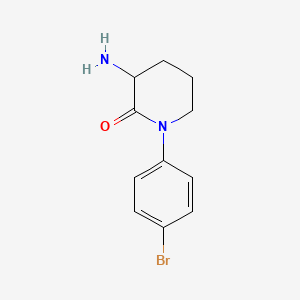

![2-cyano-3-(5-methylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B13562247.png)
![1-[(Tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylicacid](/img/structure/B13562249.png)

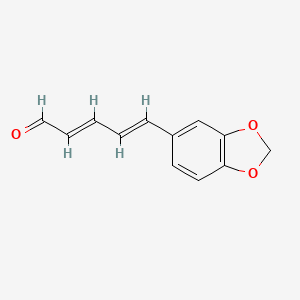
![rac-2-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]aceticacidhydrochloride,cis](/img/structure/B13562260.png)
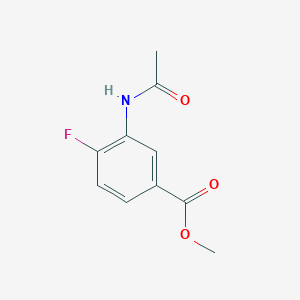
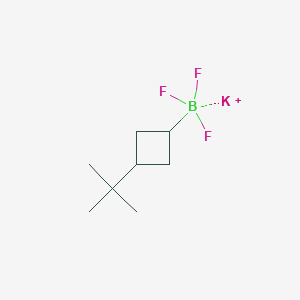
![6-Oxa-3-azabicyclo[3.1.0]hexane-3-sulfonyl fluoride](/img/structure/B13562289.png)
